Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso-
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Overview
Description
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- is a compound belonging to the nitrosourea family, known for its significant antitumor properties. Nitrosoureas are unique in their ability to cross the blood-brain barrier, making them effective in treating brain tumors and other solid tumors .
Preparation Methods
The synthesis of Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- typically involves the reaction of 1-(2-chloroethyl)-3-morpholino-1-nitrosourea with appropriate reagents under controlled conditions. One common method involves the use of 2-chloroethanamine and 2-chloroisocyanoethane as starting materials . Industrial production methods often focus on optimizing yield and purity while minimizing hazardous by-products .
Chemical Reactions Analysis
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products depending on the conditions and reagents used.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the nitroso group to an amine group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include piperidine, N-acetyl-L-lysine, and N-acetyl-DL-penicillamine . Major products formed from these reactions include 1-(2-chloroethyl) piperidine and 1,2-bispiperidinoethane .
Scientific Research Applications
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- involves the release of nitric oxide (NO) and the formation of isocyanates . These reactive species can form DNA adducts, leading to DNA crosslinking and inhibition of DNA replication and transcription . This ultimately results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- Carmustine (BCNU)
- Lomustine (CCNU)
- Semustine (MeCCNU)
- Fotemustine
- Nimustine
Properties
CAS No. |
72122-60-2 |
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Molecular Formula |
C7H13ClN4O3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-morpholin-4-yl-1-nitrosourea |
InChI |
InChI=1S/C7H13ClN4O3/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
InChI Key |
YJUTUEFBQMQKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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